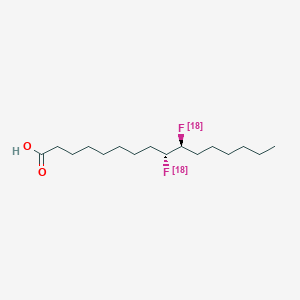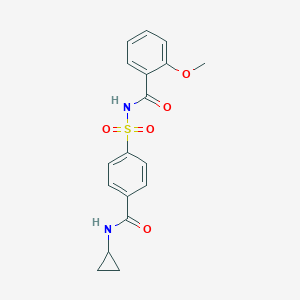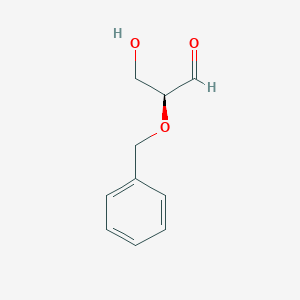
(S)-2-(Benzyloxy)-3-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Benzyloxy)-3-hydroxypropanal is a chiral organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to the second carbon of a 3-hydroxypropanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of benzyl alcohol as a starting material, which undergoes a series of reactions including protection, oxidation, and reduction steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for (S)-2-(Benzyloxy)-3-hydroxypropanal often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reactions and ensure the stereochemical integrity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Benzyloxy)-3-hydroxypropanal can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (S)-2-(Benzyloxy)-3-oxopropanal, while reduction can produce (S)-2-(Benzyloxy)-3-hydroxypropanol .
Aplicaciones Científicas De Investigación
(S)-2-(Benzyloxy)-3-hydroxypropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-(Benzyloxy)-3-hydroxypropanal involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Benzyloxy)propional
- (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
- Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate .
Uniqueness
(S)-2-(Benzyloxy)-3-hydroxypropanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the study of stereoselective reactions .
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-phenylmethoxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBRBUDLGGLQH-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456130 |
Source


|
| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129492-58-6 |
Source


|
| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

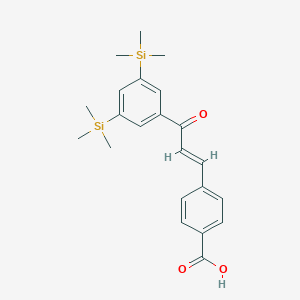



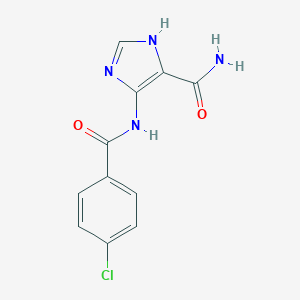
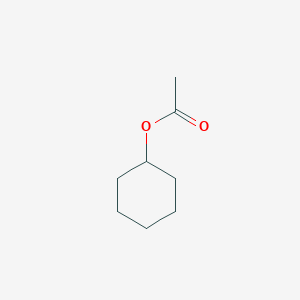

![N-[[4-(cyanomethyl)phenyl]methyl]acetamide](/img/structure/B165969.png)

